

Dehydro Palonosetron hydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dehydro Palonosetron
hydrochloride*

Cat. No.: *B1680063*

[Get Quote](#)

Dehydro Palonosetron Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydro Palonosetron hydrochloride, also identified by the code RS 42358-197 hydrochloride, is recognized primarily as a related substance and potential impurity in the synthesis of Palonosetron hydrochloride.[1][2] Palonosetron is a highly potent and selective second-generation 5-hydroxytryptamine-3 (5-HT₃) receptor antagonist. It is clinically used for the prevention of chemotherapy-induced nausea and vomiting (CINV).[3] **Dehydro Palonosetron hydrochloride**, sharing a core structural similarity, is classified as a 5-HT₃ receptor antagonist and is significant in the quality control and purity analysis of the active pharmaceutical ingredient, Palonosetron.[2]

Chemical Structure and Physicochemical Properties

Dehydro Palonosetron hydrochloride is a tricyclic compound featuring a quinuclidine moiety attached to a modified benz[de]isoquinolin-1-one system. The "dehydro" designation indicates a higher degree of unsaturation in the isoquinoline ring system compared to the parent compound, Palonosetron.

Physicochemical Data

The key chemical and physical properties of **Dehydro Palonosetron hydrochloride** are summarized in the table below.

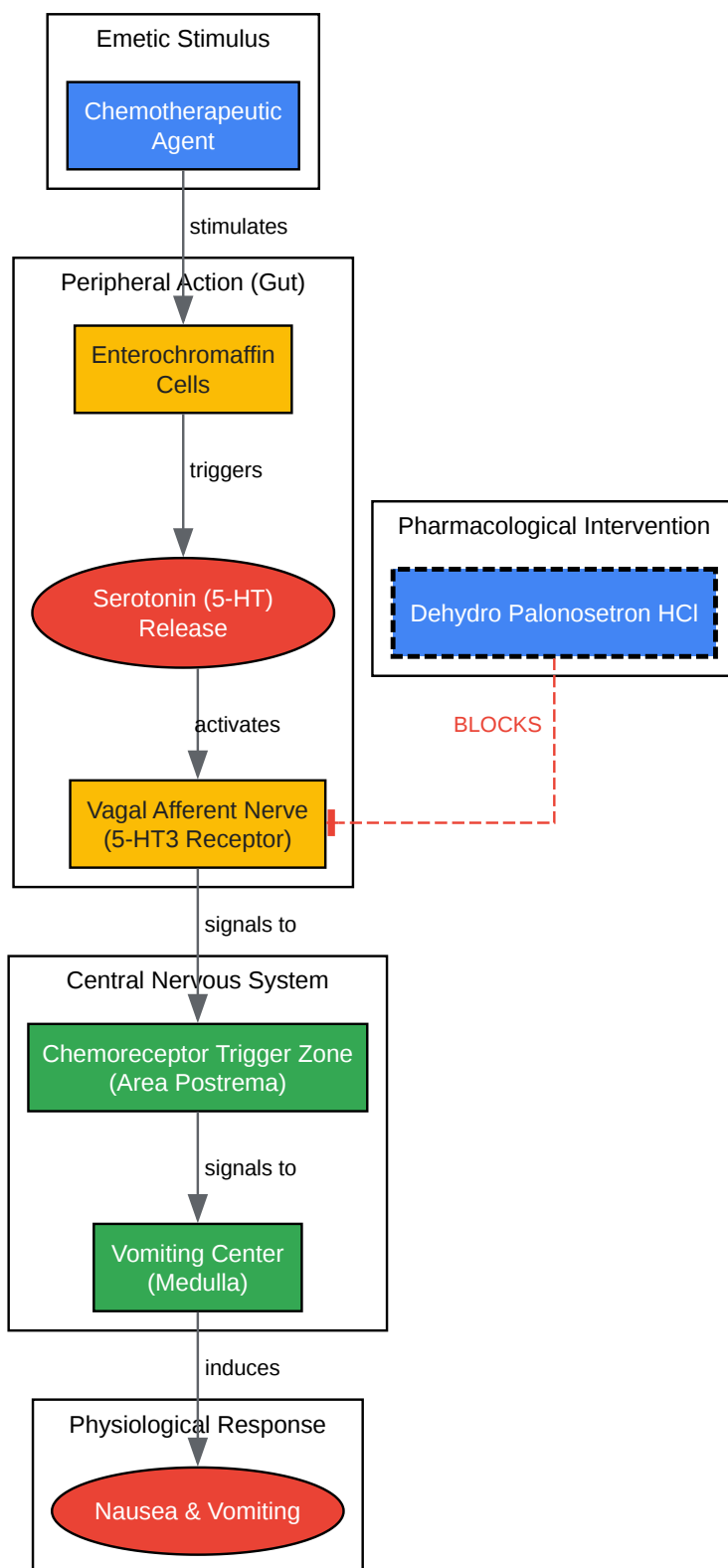
Property	Value	Source(s)
Chemical Formula	C ₁₉ H ₂₂ N ₂ O.ClH (or C ₁₉ H ₂₃ ClN ₂ O)	[2][4]
Molecular Weight	330.85 g/mol	[2][4]
IUPAC Name	N-[(3S)-1-Azabicyclo[2.2.2]oct-3-yl]-5,6-dihydro-1-naphthalenecarboxamide	[1][5]
Synonyms	RS 42358-197 hydrochloride, Palonosetron-3-ene Hydrochloride	[2][6]
Stereochemistry	Mixed (Contains 1 defined stereocenter out of 3 possible)	[4]
InChIKey	PEMWWRCTBNOHCX-UNTBKODSA-N	[4]
SMILES	C1Cc2cccc3c2c(C1)cn([C@@H]4CN5CCC4CC5)c3=O.Cl	[4]

Pharmacology: Mechanism of Action

As a 5-HT₃ receptor antagonist, **Dehydro Palonosetron hydrochloride** is presumed to act via the same mechanism as Palonosetron. The 5-HT₃ receptors are located on the nerve terminals of the vagus nerve in the periphery and centrally in the chemoreceptor trigger zone (CTZ) of the brain's area postrema.[1][3]

During chemotherapy, cytotoxic drugs can trigger the release of serotonin from enterochromaffin cells in the small intestine.[1] This released serotonin then activates 5-HT₃ receptors on vagal afferent pathways, initiating the vomiting reflex. By competitively blocking

these receptors, 5-HT₃ antagonists like Palonosetron prevent the activation of this signaling pathway.^{[3][7]}



[Click to download full resolution via product page](#)

Caption: 5-HT3 Receptor Antagonism Pathway.

Experimental Protocols

Synthesis

Specific, detailed protocols for the direct synthesis of **Dehydro Palonosetron hydrochloride** are not widely available in peer-reviewed literature, as it is primarily considered an impurity. It is formed during the multi-step synthesis of Palonosetron hydrochloride.[1] The synthesis of Palonosetron typically involves steps such as acylation, reduction, and cyclization starting from materials like (S)-3-amino-quinuclidine and a tetralone carboxylic acid derivative.[8][9] Dehydro Palonosetron can arise as a by-product due to incomplete reduction or side reactions during the cyclization steps. Its synthesis and isolation are therefore more relevant in the context of reference standard preparation for analytical purposes.

Analytical Methodology: Reversed-Phase HPLC

The primary experimental context for **Dehydro Palonosetron hydrochloride** is its detection and quantification as a related substance in Palonosetron drug substance and product. A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is standard.[10]

Objective: To separate Palonosetron hydrochloride from its potential impurities, including **Dehydro Palonosetron hydrochloride**, and accurately quantify them.

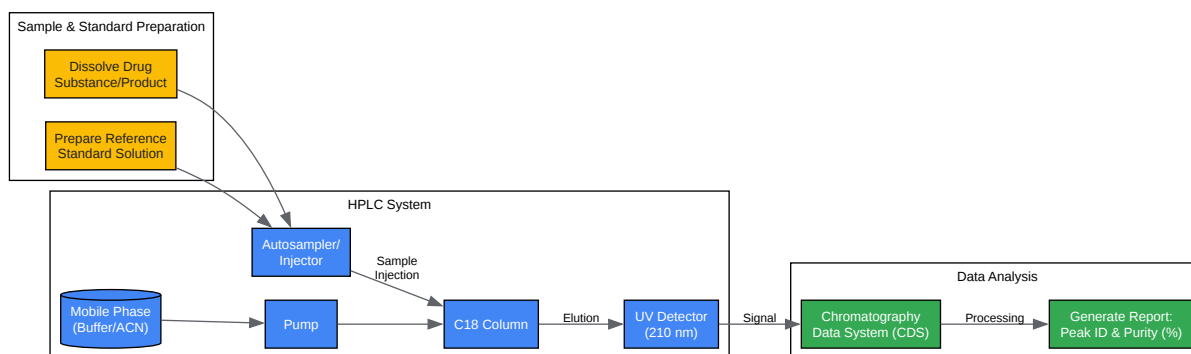
Instrumentation and Conditions:

- System: Agilent 1100/1200 series HPLC or equivalent, with a UV detector.
- Column: Alltima C18 (250 mm × 4.6 mm, 5 µm particle size) or equivalent.[11]
- Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example, 0.02 M sodium dihydrogen phosphate (containing 0.25% triethylamine and 0.01 M sodium hexanesulfonate, with pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a 60:40 ratio.[11]
- Flow Rate: 1.5 mL/min.[11]

- Elution Mode: Isocratic.[10]
- Detection Wavelength: 210 nm for related substances and 242 nm for the assay of the main component.[11]
- Column Temperature: Ambient or controlled at 25 °C.
- Injection Volume: 10-20 µL.

Procedure:

- Standard Preparation: Prepare a reference standard solution of **Dehydro Palonosetron hydrochloride** at a known concentration (e.g., 1 µg/mL) in a suitable diluent (e.g., mobile phase or a water/acetonitrile mixture).
- Sample Preparation: Accurately weigh and dissolve the Palonosetron hydrochloride drug substance or extract the drug from the dosage form to achieve a target concentration (e.g., 1 mg/mL).
- Chromatography: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions.
- Analysis: Identify the peaks based on their retention times relative to the reference standards. The Dehydro Palonosetron peak will be distinct from the main Palonosetron peak. Quantify the impurity by comparing its peak area to that of the reference standard or by using the area percentage method relative to the main peak.



[Click to download full resolution via product page](#)

Caption: General Workflow for HPLC Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Dehydro Palonosetron | CAS No- 1227162-75-5 [chemicea.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Palonosetron - Wikipedia [en.wikipedia.org]

- 8. Synthesis of Palonosetron Hydrochloride [journal11.magtechjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. RP-HPLC method development for palonosetron hydrochloride. [wisdomlib.org]
- 11. HPLC determination of palonosetron hydrochloride and its related substances | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Dehydro Palonosetron hydrochloride chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680063#dehydro-palonosetron-hydrochloride-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com